molecular formula C16H29N3O5 B13438830 3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No.: B13438830
M. Wt: 343.42 g/mol
InChI Key: IRAYNPPGDHZZBX-LBPRGKRZSA-N
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Description

3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for amines, such as carbamates, which can be installed and removed under relatively mild conditions . The synthesis may also involve coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents . The conditions for these reactions are typically mild and can be tailored to the specific requirements of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties and as a drug candidate.

    Industry: It may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, potentially affecting their activity and function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy include other amino acid derivatives and pyrrole-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and the ability to interact with various biological targets.

Properties

Molecular Formula

C16H29N3O5

Molecular Weight

343.42 g/mol

IUPAC Name

(2S)-2-amino-6-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C16H29N3O5/c1-15(2)9-11(16(3,4)19(15)23)10-24-14(22)18-8-6-5-7-12(17)13(20)21/h9,12,23H,5-8,10,17H2,1-4H3,(H,18,22)(H,20,21)/t12-/m0/s1

InChI Key

IRAYNPPGDHZZBX-LBPRGKRZSA-N

Isomeric SMILES

CC1(C=C(C(N1O)(C)C)COC(=O)NCCCC[C@@H](C(=O)O)N)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)COC(=O)NCCCCC(C(=O)O)N)C

Origin of Product

United States

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